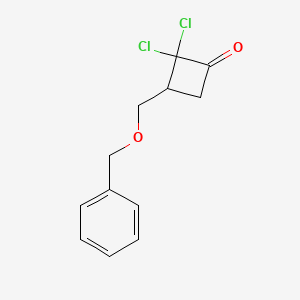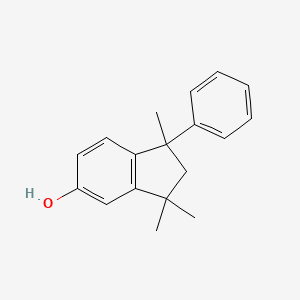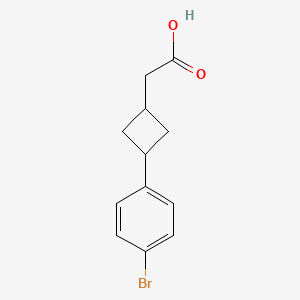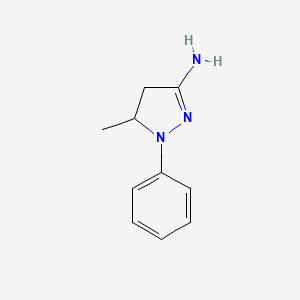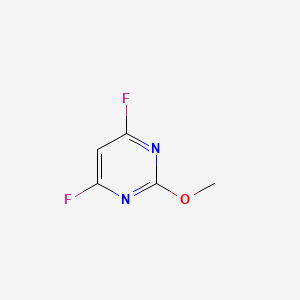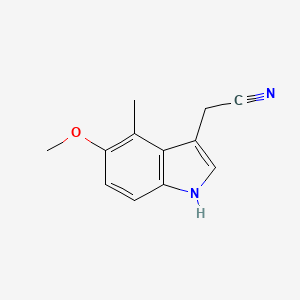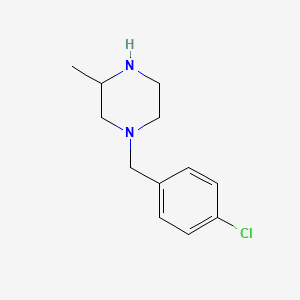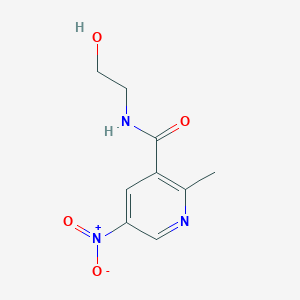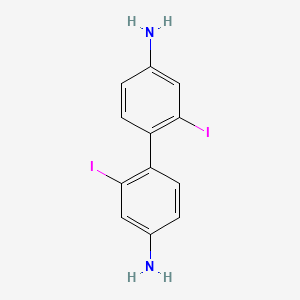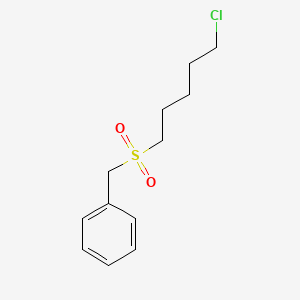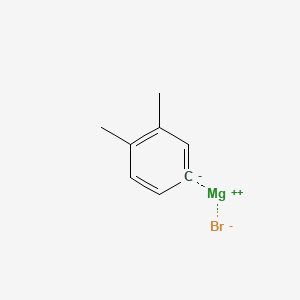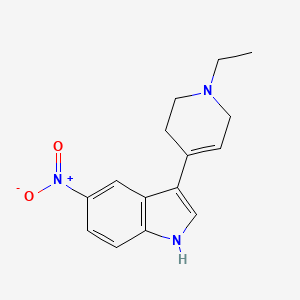![molecular formula C11H26N2O3 B8755352 2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS- CAS No. 10507-78-5](/img/structure/B8755352.png)
2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS-
Overview
Description
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is a chemical compound with the molecular formula C11H26N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxypropyl and aminoethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- typically involves the reaction of 2-aminoethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-aminoethanol and propylene oxide.
Reaction Conditions: The reaction is conducted at a temperature of around 60-80°C with a catalyst such as sodium hydroxide.
Product Formation: The reaction yields 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl and aminoethyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((2-Hydroxyethyl)imino)bis-2-propanol
- Bis(2-hydroxypropyl)amine
- 1,1’-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol)
Uniqueness
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is unique due to its specific combination of hydroxypropyl and aminoethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups are essential for activity.
Properties
CAS No. |
10507-78-5 |
|---|---|
Molecular Formula |
C11H26N2O3 |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H26N2O3/c1-9(14)6-12-4-5-13(7-10(2)15)8-11(3)16/h9-12,14-16H,4-8H2,1-3H3 |
InChI Key |
QDXBTXHLQHMWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol](/img/structure/B8755272.png)
